tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxane ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in THF or DMF.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
- tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
- tert-Butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate
Uniqueness: tert-Butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate is unique due to its combination of an oxane ring and an azetidine ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-8-15(9-10)11-4-6-17-7-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIJWKGEKLIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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